Fosfato de dibutilo-d18

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

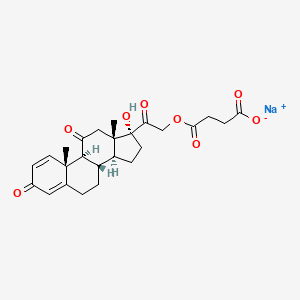

Dibutyl Phosphate-d18 is a deuterium-labeled compound, which means that the hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This compound is widely used in scientific research due to its unique properties, particularly in studies involving isotopic labeling and tracing.

Aplicaciones Científicas De Investigación

Dibutyl Phosphate-d18 is extensively used in scientific research, including:

Chemistry: It is used as a tracer in studies involving reaction mechanisms and kinetics.

Biology: The compound is used in metabolic studies to trace the incorporation and transformation of phosphates in biological systems.

Medicine: It is used in pharmacokinetic studies to understand the distribution and metabolism of drugs.

Industry: Dibutyl Phosphate-d18 is used in the development of new materials and in quality control processes.

Mecanismo De Acción

Target of Action

Dibutyl Phosphate-d18 is a deuterium-labeled compound It’s known that deuterium-labeled compounds are often used as tracers for quantitation during the drug development process .

Biochemical Pathways

Deuterium-labeled compounds like dibutyl phosphate-d18 are known to be used as tracers in various biochemical pathways during drug development .

Pharmacokinetics

Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

The use of deuterium-labeled compounds like dibutyl phosphate-d18 can provide valuable insights into the effects of a drug at the molecular and cellular level .

Action Environment

The properties of deuterium-labeled compounds can be influenced by various factors, including temperature, ph, and the presence of other compounds .

Análisis Bioquímico

Biochemical Properties

Dibutyl Phosphate-d18 plays a crucial role in biochemical reactions, primarily as a tracer for studying metabolic processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used to trace the activity of phosphatases, which are enzymes that remove phosphate groups from molecules. The deuterium labeling in Dibutyl Phosphate-d18 allows researchers to distinguish it from naturally occurring phosphate compounds, providing insights into the enzyme’s activity and specificity .

Cellular Effects

Dibutyl Phosphate-d18 influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By acting as a tracer, it helps in understanding how phosphate groups are transferred within cells, which is critical for numerous cellular functions. The compound’s stable isotope labeling allows for precise measurement of these processes, shedding light on the dynamics of cellular metabolism and signaling .

Molecular Mechanism

At the molecular level, Dibutyl Phosphate-d18 exerts its effects through its interactions with biomolecules. The deuterium labeling does not significantly alter its chemical properties, allowing it to participate in biochemical reactions similarly to its non-labeled counterpart. This makes it an excellent tool for studying enzyme kinetics, binding interactions, and changes in gene expression. For example, it can be used to investigate how phosphatases interact with their substrates, providing detailed insights into the enzyme’s mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dibutyl Phosphate-d18 can change over time. The compound is generally stable, but its interactions with cellular components can lead to its gradual degradation. Long-term studies have shown that Dibutyl Phosphate-d18 can have sustained effects on cellular function, particularly in in vitro settings. These studies help in understanding the compound’s stability and its long-term impact on cellular processes .

Dosage Effects in Animal Models

The effects of Dibutyl Phosphate-d18 vary with different dosages in animal models. At lower doses, it serves as an effective tracer without causing significant toxicity. At higher doses, there may be threshold effects, including potential toxicity or adverse effects. These studies are crucial for determining the safe and effective dosage range for using Dibutyl Phosphate-d18 in biochemical research .

Metabolic Pathways

Dibutyl Phosphate-d18 is involved in various metabolic pathways, interacting with enzymes and cofactors essential for phosphate metabolism. Its stable isotope labeling allows researchers to track its incorporation into metabolic intermediates, providing insights into metabolic flux and changes in metabolite levels. This information is valuable for understanding the regulation of metabolic pathways and the role of phosphate compounds in cellular metabolism .

Transport and Distribution

Within cells and tissues, Dibutyl Phosphate-d18 is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are critical for its function as a tracer. Understanding these transport mechanisms helps in optimizing the use of Dibutyl Phosphate-d18 in biochemical studies .

Subcellular Localization

Dibutyl Phosphate-d18’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is essential for its activity and function, as it allows the compound to participate in localized biochemical reactions. Studies on its subcellular distribution provide insights into the spatial dynamics of phosphate metabolism within cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dibutyl Phosphate-d18 can be synthesized through the esterification of phosphoric acid with deuterated butanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Dibutyl Phosphate-d18 follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of phosphoric acid and deuterated butanol into a reactor, where the esterification reaction takes place. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions: Dibutyl Phosphate-d18 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoric acid and butanal.

Reduction: Reduction reactions can convert Dibutyl Phosphate-d18 to butanol and phosphine.

Substitution: The ester groups in Dibutyl Phosphate-d18 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products:

Oxidation: Phosphoric acid and butanal.

Reduction: Butanol and phosphine.

Substitution: Various substituted phosphates depending on the nucleophile used.

Comparación Con Compuestos Similares

Dibutyl Phosphate: The non-deuterated version of Dibutyl Phosphate-d18.

Bis(2-ethylhexyl) Phosphate: Another ester of phosphoric acid with different alkyl groups.

Diphenyl Phosphate: An ester of phosphoric acid with phenyl groups.

Uniqueness: Dibutyl Phosphate-d18 is unique due to its deuterium labeling, which provides distinct advantages in isotopic labeling studies. The presence of deuterium allows for more precise tracing and analysis in various scientific applications compared to its non-deuterated counterparts.

Propiedades

Número CAS |

156213-21-7 |

|---|---|

Fórmula molecular |

C8H19O4P |

Peso molecular |

228.32 |

Nombre IUPAC |

bis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl) hydrogen phosphate |

InChI |

InChI=1S/C8H19O4P/c1-3-5-7-11-13(9,10)12-8-6-4-2/h3-8H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 |

Clave InChI |

JYFHYPJRHGVZDY-VAZJTQEUSA-N |

SMILES |

CCCCOP(=O)(O)OCCCC |

Sinónimos |

1-Butan-1,1,2,2,3,3,4,4,4-d18-ol Hydrogen Phosphate; Butyl Phosphate, (BuO)2(HO)PO-d18; DBP-d18; DP 4-d18; DP 4 (coupling agent)-d18; Di-n-Butyl Phosphate-d18; Dibutyl Acid Phosphate-d18; Dibutyl Hydrogen Phosphate-d18; Dibutyl Phosphate-d18; HDBP-d1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Methylsulfanyl)methyl]furan-2-carbonyl chloride](/img/structure/B570079.png)